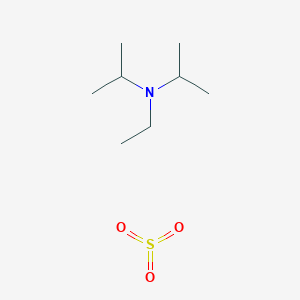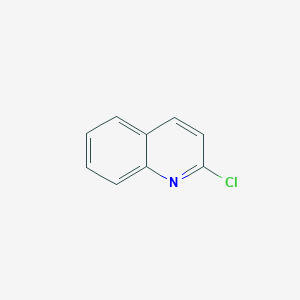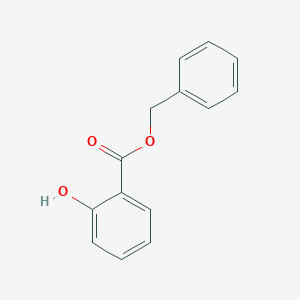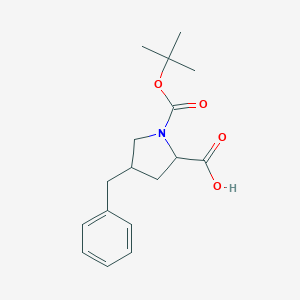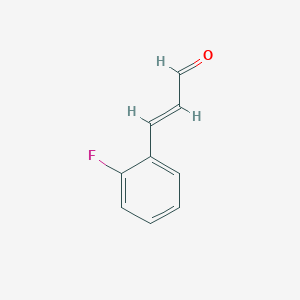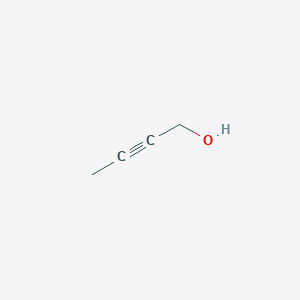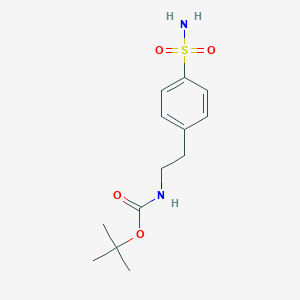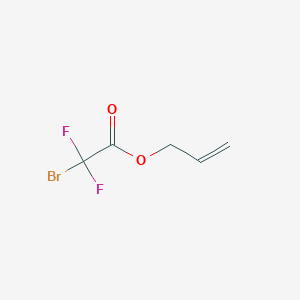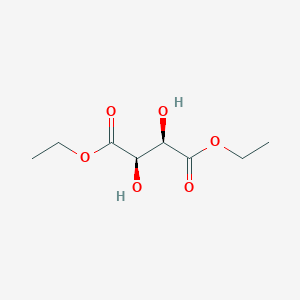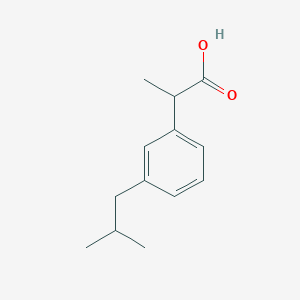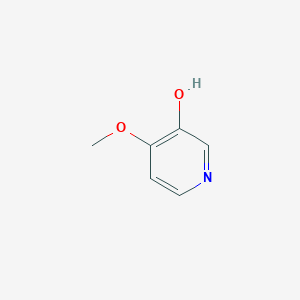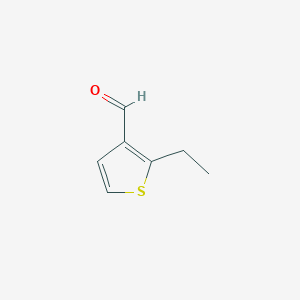
2-Ethyl-3-formylthiophene
Übersicht
Beschreibung
2-Ethyl-3-formylthiophene is a heterocyclic organic compound with a molecular formula of C8H8OS. It is commonly used in scientific research due to its unique chemical properties and potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-formylthiophene has been extensively studied due to its potential applications in various fields. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials science applications. It has also been studied for its potential use in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-Ethyl-3-formylthiophene is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for proper neurological function. It has also been shown to interact with various receptors in the body, including the cannabinoid receptor CB1 and the GABA receptor.
Biochemische Und Physiologische Effekte
2-Ethyl-3-formylthiophene has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethyl-3-formylthiophene in lab experiments is its unique chemical properties, which make it useful for the synthesis of various compounds and materials. However, one limitation is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of 2-Ethyl-3-formylthiophene. One area of research could be the development of new synthetic methods for the compound, which could improve the yield and efficiency of the synthesis process. Another area of research could be the exploration of its potential use in the development of new materials for use in organic electronics. Additionally, further research could be done to explore its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
156386-50-4 |
|---|---|
Produktname |
2-Ethyl-3-formylthiophene |
Molekularformel |
C7H8OS |
Molekulargewicht |
140.2 g/mol |
IUPAC-Name |
2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
BZJVXWRAUTYFQJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CS1)C=O |
Kanonische SMILES |
CCC1=C(C=CS1)C=O |
Synonyme |
3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

